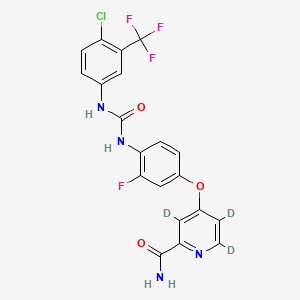
N-Desmethyl Regorafenib-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which is a metabolite of Regorafenib. Regorafenib is a small molecule inhibitor of multiple kinases and is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .
准备方法
The preparation of N-Desmethyl Regorafenib-d3 involves the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. This is typically achieved through synthetic routes that involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for such compounds often involve high-throughput synthesis and purification techniques to ensure high purity and yield .
化学反应分析
N-Desmethyl Regorafenib-d3, like its parent compound Regorafenib, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings and functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include N-oxide and other substituted derivatives .
科学研究应用
N-Desmethyl Regorafenib-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of Regorafenib. Its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Regorafenib.
Biology: Helps in understanding the metabolic pathways and biological effects of Regorafenib in various cell lines and organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib in clinical settings.
Industry: Employed in the development of new therapeutic agents and in quality control processes during drug manufacturing
作用机制
The mechanism of action of N-Desmethyl Regorafenib-d3 is similar to that of Regorafenib. It inhibits multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The molecular targets include vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), among others .
相似化合物的比较
N-Desmethyl Regorafenib-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
N-Desmethyl Regorafenib: The non-deuterated form, used in similar studies but without the benefits of deuterium labeling.
Regorafenib N-oxide: Another metabolite of Regorafenib, used to study different aspects of the drug’s metabolism.
Sorafenib: A related kinase inhibitor used in similar therapeutic contexts but with different metabolic profiles
These compounds share similar therapeutic targets but differ in their metabolic pathways and pharmacokinetic properties, making this compound a valuable tool in comparative studies .
属性
分子式 |
C20H13ClF4N4O3 |
|---|---|
分子量 |
471.8 g/mol |
IUPAC 名称 |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D |
InChI 键 |
UJAPQTJRMGFPQS-DINNLGBQSA-N |
手性 SMILES |
[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H] |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


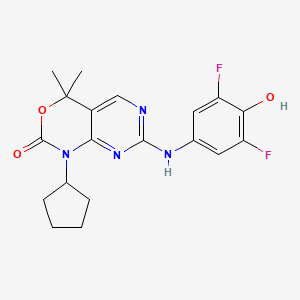
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
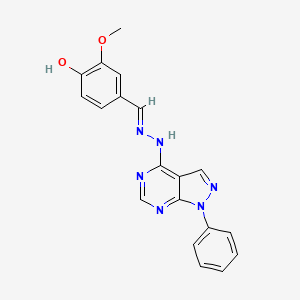
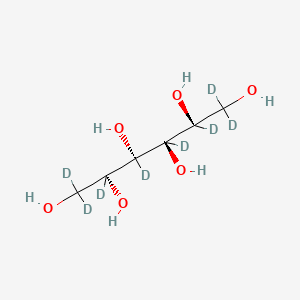
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
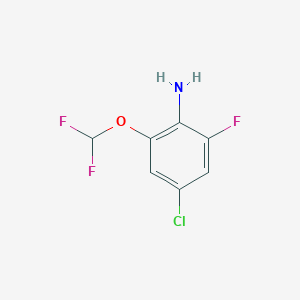

![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


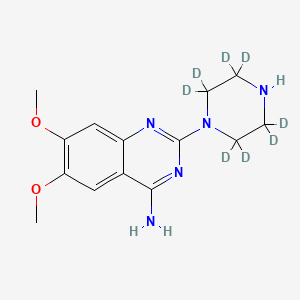

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
